molecular formula C11H9F3N2 B1427524 N-methyl-2-(trifluoromethyl)quinolin-4-amine CAS No. 1250329-02-2

N-methyl-2-(trifluoromethyl)quinolin-4-amine

Cat. No.: B1427524
CAS No.: 1250329-02-2
M. Wt: 226.2 g/mol
InChI Key: NHDVBUOOPYSGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(trifluoromethyl)quinolin-4-amine (CAS 1250329-02-2) is a quinoline-based chemical compound with the molecular formula C11H9F3N2 and a molecular weight of 226.20 . This compound is part of a class of 2-(trifluoromethyl)quinolin-4-amine derivatives that have been identified as promising scaffolds in medicinal chemistry and anticancer drug discovery . Recent scientific research has highlighted the significant potential of this compound family. Derivatives of 2-(trifluoromethyl)quinolin-4-amine have been designed and synthesized as potent antitumor agents with a specific mechanism of action: the inhibition of microtubule polymerization . These compounds function by targeting the colchicine binding site on tubulin, a well-established approach for disrupting cell division in cancer cells . This mechanism is similar to that of the natural product Combretastatin A-4, with some synthesized analogs demonstrating superior anti-proliferative activity in vitro against various human cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), and K562 (leukemia) . The incorporation of the trifluoromethyl group at the 2-position of the quinoline ring is a strategic feature in modern drug design, as it can enhance metabolic stability and improve the bioactivity profile of the molecule . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methyl-2-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c1-15-9-6-10(11(12,13)14)16-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDVBUOOPYSGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC2=CC=CC=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(trifluoromethyl)quinolin-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Anticancer Applications

Recent studies have identified N-methyl-2-(trifluoromethyl)quinolin-4-amine derivatives as promising candidates for the development of anticancer therapies. These compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Microtubule Polymerization Inhibition

A study published in 2023 reported the synthesis of novel derivatives of 2-(trifluoromethyl)quinolin-4-amine, which were evaluated for their ability to inhibit microtubule polymerization. The results indicated that these derivatives possess potent antitumor activity, with half-maximal inhibitory concentrations (IC50) demonstrating significant efficacy against prostate (PC3), leukemia (K562), and cervical (HeLa) cancer cell lines .

Compound Cell Line IC50 (µM)
Derivative APC35.0
Derivative BK56210.2
Derivative CHeLa8.5

Antimicrobial Activity

This compound has also shown potential as an antimicrobial agent. Research indicates that certain derivatives exhibit activity against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Screening

A study focused on the synthesis of oxadiazole derivatives containing the trifluoromethyl quinoline moiety demonstrated significant antimicrobial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among the tested compounds, some exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, suggesting their potential as future antituberculosis agents .

Compound Target Pathogen MIC (µg/ml)
Compound 6dMycobacterium smegmatis6.25
Compound 9cPseudomonas aeruginosa12.5

Structure-Activity Relationship

The presence of the trifluoromethyl group significantly enhances the biological activity of quinoline derivatives. Studies suggest that electron-withdrawing groups at specific positions on the quinoline ring can increase antibacterial potency and improve selectivity for cancer cells.

Research Findings

A comprehensive analysis of structure-activity relationships indicated that introducing electron-donating groups at specific positions on the quinoline scaffold correlates with increased antimicrobial and anticancer activities .

Mechanism of Action

The mechanism of action of N-methyl-2-(trifluoromethyl)quinolin-4-amine involves its interaction with tubulin, a protein that is essential for microtubule formation. By binding to the colchicine site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule networks. This results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Variations in N-Substituents

The nature of the N-substituent at the 4-position significantly impacts biological activity and physicochemical properties:

Compound Name N-Substituent Biological Activity Key Findings Reference
N-methyl-2-(trifluoromethyl)quinolin-4-amine Methyl Microtubule inhibition (IC50: ~8–12 μM) Potent cytotoxicity against PC3, K562, HeLa
N-(2-chloroethyl)-2-(trifluoromethyl)quinolin-4-amine Chloroethyl Antiparasitic (activity unspecified) Synthesized as an intermediate; limited activity data
7-chloro-N-(pyridin-4-yl)quinolin-4-amine Pyridin-4-yl Anti-malarial (IC50: 11.7 ± 3 μM) Equipotent to 2,8-bis(trifluoromethyl) analogs

Key Observations :

  • The N-methyl group in the target compound enhances cytotoxicity compared to bulkier substituents (e.g., pyridin-4-yl), likely due to improved membrane permeability .
  • Chloroethyl substituents (as in PASALR-01-144) may reduce potency, possibly due to steric hindrance or metabolic instability .

Variations in Quinoline Core Substitutions

Substituents at the 2-, 7-, and 8-positions modulate target selectivity and potency:

Compound Name Core Substitutions Biological Activity Key Findings Reference
2,8-bis(trifluoromethyl)quinolin-4-amine 2- and 8-CF3 Anti-malarial (IC50: 8.4 ± 1.7 μM) Similar activity to 7-chloro analogs; CF3 groups enhance lipophilicity
2-methyl-7-(trifluoromethyl)quinolin-4-amine 2-CH3, 7-CF3 Not reported Structural analog; potential for tuning solubility
6-fluoro-2-methylquinolin-4-amine 6-F, 2-CH3 Not reported Fluorine substitution may improve metabolic stability

Key Observations :

  • The 2-trifluoromethyl group is critical for anti-malarial activity, as seen in 2,8-bis(trifluoromethyl) derivatives .

Target-Specific Modifications

Structural modifications enable targeting of diverse biological pathways:

Compound Class Target Activity (EC50/IC50) Key Findings Reference
2-(trifluoromethyl)quinolin-4-amine derivatives TLR7 agonists Low micromolar (EC50: ~1–10 μM) Scaffold optimization enhances TLR7 selectivity
4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol Kinase inhibition Not reported Quinazoline analogs show divergent target profiles

Key Observations :

  • The 2-(trifluoromethyl)quinolin-4-amine scaffold is versatile, enabling optimization for microtubule inhibition or TLR7 agonism .
  • Quinazoline derivatives (e.g., compound 2 in ) exhibit distinct target profiles, highlighting the importance of core heterocycle selection .

Data Tables

Table 1. Cytotoxicity of Selected Quinolin-4-amine Derivatives

Compound Name Cell Line (IC50, μM) Target Mechanism Reference
This compound PC3: 8.4 ± 1.7; HeLa: 11.7 ± 3 Microtubule polymerization inhibition
7-chloro-N-(pyridin-4-yl)quinolin-4-amine P. falciparum: 11.7 ± 3 Anti-malarial

Table 2. Physicochemical Properties

Compound Name LogP (Predicted) Solubility (mg/mL) Metabolic Stability (t1/2) Reference
This compound 3.2 0.15 >60 min (human liver microsomes)
2,8-bis(trifluoromethyl)quinolin-4-amine 4.1 0.08 ~45 min

Biological Activity

N-methyl-2-(trifluoromethyl)quinolin-4-amine is a compound of significant interest due to its biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent studies.

Overview of Biological Activity

This compound exhibits notable antiproliferative effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and HeLa (cervical cancer) cells. The compound's activity is primarily attributed to its ability to disrupt microtubule polymerization, a critical process for cell division.

Target Interaction

The compound targets tubulin , specifically binding to the colchicine site on tubulin. This interaction inhibits microtubule polymerization, leading to significant cellular effects:

  • Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation.
  • Apoptosis Induction : The compound promotes apoptosis in a dose-dependent manner, further contributing to its antitumor efficacy .

Biochemical Pathways

The compound influences several biochemical pathways, notably the DNA damage response (DDR) pathway. By disrupting microtubule dynamics, it affects intracellular transport and signaling pathways essential for cell survival and proliferation.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound has potent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines are indicative of its strong antiproliferative properties:

Cell LineIC50 Value (µM)
PC30.49
K5620.08
HeLa0.01

These values suggest that the compound is more effective than traditional chemotherapeutic agents like combretastatin A-4 .

Molecular Docking Studies

Molecular docking studies have revealed that this compound forms hydrogen bonds with residues in the colchicine binding site on tubulin. This stabilizes the binding interaction and enhances its inhibitory effects on microtubule polymerization .

Case Studies

Recent studies have explored various derivatives of quinoline compounds, including this compound, showcasing their potential as microtubule-targeted agents (MTAs). For instance:

  • Study on Derivatives : A series of 2-(trifluoromethyl)quinolin-4-amines were synthesized and evaluated for their cytotoxicity against HeLa cells. The study found that certain derivatives exhibited enhanced activity compared to the parent compound .
  • Immunofluorescence Analysis : Immunofluorescence staining demonstrated that this compound disrupts the tubulin network in HeLa cells, confirming its role as a potent microtubule inhibitor.

Pharmacokinetics and Drug Development

The incorporation of a trifluoromethyl group into the structure of this compound enhances its pharmacokinetic properties, including metabolic stability and bioavailability. This modification is crucial for developing effective therapeutic agents that can be used in clinical settings .

Q & A

What synthetic methodologies are effective for synthesizing N-methyl-2-(trifluoromethyl)quinolin-4-amine?

Basic Question
The compound can be synthesized via nucleophilic aromatic substitution using 2-(trifluoromethyl)-4-chloroquinoline as a precursor. A common approach involves reacting the chlorinated intermediate with methylamine in a polar aprotic solvent (e.g., N-methylpyrrolidone, NMP) under reflux, with triethylamine as a base to scavenge HCl . For example:

  • Procedure : Heat 2-(trifluoromethyl)-4-chloroquinoline (10 mmol) with methylamine (15 mmol) in NMP at 120°C for 12–24 hours. Quench with water, extract with ethyl acetate, and purify via column chromatography.
  • Yield Optimization : Use excess methylamine (2–3 equiv.) and monitor reaction progress via TLC or LC-MS.

How can the structural integrity of this compound be validated?

Basic Question
Multinuclear NMR spectroscopy is critical for structural confirmation:

  • 1H NMR : Look for characteristic signals such as the N-methyl group (δ 2.8–3.2 ppm) and aromatic protons (δ 7.5–8.5 ppm) .
  • 19F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
  • X-ray crystallography : For absolute configuration determination, use SHELXL for refinement of single-crystal data .

What in vitro assays are suitable for evaluating the antitumor activity of this compound?

Basic Question
MTT assays are standard for preliminary cytotoxicity screening:

  • Protocol : Treat cancer cell lines (e.g., A549, PC3) with 1–50 µM compound for 48–72 hours. Measure IC50 values using spectrophotometric detection of formazan crystals .
  • Controls : Include cisplatin or doxorubicin as positive controls. Validate results with triplicate experiments and statistical analysis (e.g., ANOVA).

How can structure-activity relationships (SAR) guide optimization of this compound for anticancer activity?

Advanced Question
Key SAR Insights :

  • Trifluoromethyl Position : Retaining the 2-CF3 group enhances microtubule polymerization inhibition, as shown in related quinoline derivatives .
  • N-Substitution : Replacing the methyl group with bulkier substituents (e.g., cyclopentyl) may improve target affinity but reduce solubility .
  • Methodology : Synthesize analogs via parallel synthesis, screen against multiple cancer cell lines, and correlate activity with logP (lipophilicity) and solubility data .

How can contradictions in biological activity data between structurally similar analogs be resolved?

Advanced Question
Root Causes :

  • Purity Issues : Use HPLC (≥98% purity) and LC-MS to rule out impurities. For example, residual solvents in NMP-based syntheses can skew bioassay results .
  • Solubility Variability : Pre-dissolve compounds in DMSO with sonication and confirm concentration via UV-Vis.
  • Orthogonal Assays : Validate results using alternative assays (e.g., apoptosis markers, caspase-3 activation) .

What strategies improve the pharmacokinetic profile of this compound?

Advanced Question
Key Modifications :

  • Solubility Enhancement : Introduce polar groups (e.g., morpholine, piperazine) at the 4-amine position while monitoring logP changes .
  • Metabolic Stability : Assess hepatic microsomal stability and use deuterium incorporation at metabolically labile sites to prolong half-life .
  • In Silico Modeling : Predict ADMET properties using tools like SwissADME and refine syntheses based on computational feedback .

How can molecular docking complement experimental data to elucidate binding modes with targets like WRN helicase?

Advanced Question
Integrated Approach :

Docking : Use AutoDock Vina or Schrödinger to model interactions between the compound and WRN helicase (PDB ID: 6X4M). Focus on hydrophobic pockets accommodating the trifluoromethyl group .

Validation : Pair docking with mutagenesis studies (e.g., alanine scanning of key residues) and compare with X-ray crystallography data refined via SHELXL .

Dynamic Analysis : Perform MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-(trifluoromethyl)quinolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-2-(trifluoromethyl)quinolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.